molecular formula C16H12N8O6 B14560017 4,4'-(Piperazine-1,4-diyl)bis(7-nitro-2,1,3-benzoxadiazole) CAS No. 61785-76-0

4,4'-(Piperazine-1,4-diyl)bis(7-nitro-2,1,3-benzoxadiazole)

Cat. No.: B14560017
CAS No.: 61785-76-0
M. Wt: 412.32 g/mol
InChI Key: OXSHGIVRQUKFAO-UHFFFAOYSA-N
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Description

4,4’-(Piperazine-1,4-diyl)bis(7-nitro-2,1,3-benzoxadiazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring linked to two 7-nitro-2,1,3-benzoxadiazole moieties, making it a valuable subject of study in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Piperazine-1,4-diyl)bis(7-nitro-2,1,3-benzoxadiazole) typically involves the reaction of piperazine with 7-nitro-2,1,3-benzoxadiazole derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where piperazine acts as a nucleophile, attacking the electrophilic centers of the benzoxadiazole derivatives. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the risk of contamination. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Piperazine-1,4-diyl)bis(7-nitro-2,1,3-benzoxadiazole) undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered properties.

    Substitution: The benzoxadiazole moieties can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxadiazole derivatives and reduced forms of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

4,4’-(Piperazine-1,4-diyl)bis(7-nitro-2,1,3-benzoxadiazole) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4,4’-(Piperazine-1,4-diyl)bis(7-nitro-2,1,3-benzoxadiazole) involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular processes and signaling pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(1,3-Propanediyldi-4,1-piperidine-diyl)-bis(7-nitro-quinazoline)
  • 4,4’-(Piperazine-1,4-diyl)dianiline
  • 1,1’-(Piperazine-1,4-diyl)bis(propan-2-one)

Uniqueness

4,4’-(Piperazine-1,4-diyl)bis(7-nitro-2,1,3-benzoxadiazole) is unique due to its dual benzoxadiazole moieties linked by a piperazine ring, which imparts distinct electronic and steric properties

Properties

CAS No.

61785-76-0

Molecular Formula

C16H12N8O6

Molecular Weight

412.32 g/mol

IUPAC Name

4-nitro-7-[4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazin-1-yl]-2,1,3-benzoxadiazole

InChI

InChI=1S/C16H12N8O6/c25-23(26)11-3-1-9(13-15(11)19-29-17-13)21-5-7-22(8-6-21)10-2-4-12(24(27)28)16-14(10)18-30-20-16/h1-4H,5-8H2

InChI Key

OXSHGIVRQUKFAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C3=NON=C23)[N+](=O)[O-])C4=CC=C(C5=NON=C45)[N+](=O)[O-]

Origin of Product

United States

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